Enantiomeric Purity: Racemic Mixture vs. Defined (S)-Enantiomer for Stereospecific Assays
The target compound is supplied as a racemic mixture (CAS 1344296-03-2, undefined stereocenter) [1]. The (1S)-enantiomer shows a distinct solution‑state ¹H NMR profile (2 mM in DMSO‑d₆, 298 K, pH 7.5, 600 MHz), enabling unambiguous identity confirmation and chiral purity assessment [2]. No direct head‑to‑head bioactivity data between enantiomers are publicly available; however, class‑level stereochemical principles predict differential target engagement [3].
| Evidence Dimension | Stereochemical configuration and analytical differentiation |
|---|---|
| Target Compound Data | Racemic (1:1 mixture of (R) and (S)), undefined stereocenter |
| Comparator Or Baseline | (1S)-1-(1-ethylimidazol-2-yl)ethanamine: distinct ¹H NMR spectrum (BMRB bmse012138) |
| Quantified Difference | NMR chemical shift differences enable chiral discrimination; no quantitative bioactivity difference reported |
| Conditions | 2 mM in DMSO‑d₆, 298 K, pH 7.5, 600 MHz (S‑enantiomer) |
Why This Matters
When target engagement is stereospecific, procuring the correct enantiomeric form is essential; the racemic mixture may mask or dilute true activity.
- [1] PubChem Compound Summary for CID 63970415. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Biological Magnetic Resonance Data Bank, Entry bmse012138, (1S)-1-(1-ethylimidazol-2-yl)ethanamine. Deposited 2023-11-09. View Source
- [3] Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International Journal of Biomedical Science, 2(2), 85–100. View Source
